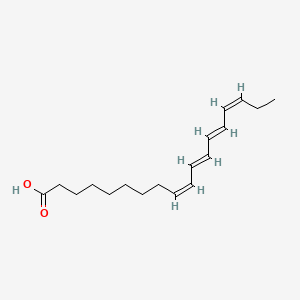

cis-Parinaric acid

描述

cis-Parinaric acid has been reported in Impatiens edgeworthii with data available.

Structure

3D Structure

属性

IUPAC Name |

(9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,8-7+,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTNSXPMYKJZPR-ZSCYQOFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C=C\C=C\C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027236 | |

| Record name | (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-38-4 | |

| Record name | cis-Parinaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Parinaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARINARIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM4KXM284R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery, History, and Applications of cis-Parinaric Acid: A Technical Guide

An in-depth exploration of the discovery, history, biochemical properties, and experimental applications of cis-parinaric acid for researchers, scientists, and drug development professionals.

Introduction

This compound (9Z,11E,13E,15Z-octadecatetraenoic acid) is a naturally occurring polyunsaturated fatty acid distinguished by its conjugated system of four double bonds. First identified in 1933 by Tsujimoto and Koyanagi, this unique structure imparts intrinsic fluorescence, making it a powerful tool in biochemical and biomedical research.[1] Unlike common polyunsaturated fatty acids where double bonds are separated by methylene groups, the conjugated arrangement in this compound is central to its utility as a fluorescent probe for studying biological membranes and lipid-protein interactions.[1] Furthermore, its distinct biological activities, including selective cytotoxicity towards cancer cells, have positioned it as a molecule of interest in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, key experimental protocols, and quantitative data related to this compound.

Discovery and Natural Sources

This compound was first isolated from the seeds of the Makita tree (Parinari laurina, synonymous with Atuna racemosa), a plant native to Fiji and other Pacific islands.[1] The seed oil of the Makita tree is a rich source, containing approximately 46% α-parinaric acid.[1] Another significant natural source is the seed oil of Impatiens balsamina, which can contain between 29.1% and 43.44% parinaric acid.[2][3] The fatty acid compositions of these primary natural sources are detailed in Table 1.

| Fatty Acid | Parinari laurina Seed Oil (%) | Impatiens balsamina Seed Oil (%) |

| α-Parinaric acid | ~46 | 29.1 - 43.44 |

| α-Eleostearic acid | ~34 | - |

| Palmitic acid | Lesser amounts | 4.7 |

| Stearic acid | Lesser amounts | 5.8 |

| Arachidic acid | Lesser amounts | 2.8 |

| Oleic acid | Lesser amounts | 18.3 |

| Linoleic acid | Lesser amounts | 9.2 |

| α-Linolenic acid | - | 30.1 |

| Table 1: Fatty Acid Composition of the Primary Natural Sources of this compound.[1][2][3] |

Physicochemical and Spectroscopic Properties

The conjugated tetraene structure of this compound is responsible for its characteristic spectroscopic properties. It exhibits strong absorption in the ultraviolet region and emits fluorescence in the visible spectrum. These properties are sensitive to the local environment, making it an excellent probe for studying lipid bilayers and protein binding sites.

| Property | Value |

| Molar Mass | 276.41 g/mol |

| Melting Point | 85-86 °C |

| Absorption Maxima (λmax) | ~300 nm and ~320 nm[4] |

| Emission Maximum (λem) | ~420 nm |

| Stokes Shift | ~100 nm[4] |

| Table 2: Key Physicochemical and Spectroscopic Properties of this compound.[1][4] |

Experimental Protocols

Chemical Synthesis of this compound

A reliable method for synthesizing isomers of parinaric acid from α-linolenic acid (ALA) has been developed.[5] This process transforms the methylene-interrupted cis triene system of ALA into a conjugated tetraene.

Protocol Outline:

-

Bromination: ALA is brominated using 0.1 M Br2 in a saturated solution of NaBr in methanol. This reaction targets one of the double bonds.

-

Esterification: The resulting fatty acid dibromides are esterified.

-

Dehydrobromination: A double dehydrobromination is carried out using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Saponification: The conjugated esters are saponified to yield a mixture of free conjugated acids.

-

Purification: The isomers of parinaric acid can be purified by preparative High-Performance Liquid Chromatography (HPLC).[5]

Addition of bromine to the 12,13-double bond of ALA specifically leads to the production of α-parinaric acid (9Z,11E,13E,15Z-octadecatetraenoic acid).[5]

Use as a Fluorescent Membrane Probe

This compound is a valuable tool for studying the biophysical properties of lipid membranes due to its structural similarity to endogenous fatty acids and its environment-sensitive fluorescence.[4]

Experimental Workflow:

Caption: Workflow for using this compound as a membrane probe.

Lipid Peroxidation Assay

The fluorescence of this compound is sensitive to oxidation.[4] This property is exploited in assays to measure lipid peroxidation. A decrease in fluorescence intensity corresponds to the oxidative degradation of the probe, providing a sensitive measure of lipid peroxidation.[6][7]

Protocol Outline:

-

Probe Incorporation: Incorporate this compound into liposomes or cell membranes by incubation.[6]

-

Initiation of Peroxidation: Induce lipid peroxidation using an oxidizing agent (e.g., a combination of H2O2 and Cu2+).[6]

-

Fluorescence Monitoring: Monitor the decrease in fluorescence intensity over time using a spectrofluorometer (Excitation: ~324 nm, Emission: ~413 nm).[6]

-

Data Analysis: The rate of fluorescence decay is proportional to the rate of lipid peroxidation.

Cytotoxicity Assay

The cytotoxic effects of this compound on cancer cells can be quantified using various cell viability assays.

Protocol Outline:

-

Cell Culture: Plate cancer cells (e.g., human monocytic leukemia cells) in appropriate culture medium and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (typically in the low micromolar range) for a specified duration (e.g., 24 hours).[8][9]

-

Viability Assessment: Assess cell viability using a standard method such as the MTT assay or by measuring protein synthesis.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell growth by 50%.

Biological Activity and Applications

Selective Cytotoxicity towards Cancer Cells

A significant area of research interest is the selective cytotoxic effect of this compound on malignant cells.[8][10] It has been shown to be toxic to various cancer cell lines at low micromolar concentrations, while normal cells are less sensitive.[8][9] This selectivity may be partly due to the higher uptake of the fatty acid by undifferentiated, rapidly growing tumor cells.[10]

| Cell Line | Cancer Type | IC50 / Effective Concentration |

| Human Monocytic Leukemia (U-937, THP-1) | Leukemia | < 5 µM |

| Human Promyelocytic Leukemia (HL-60) | Leukemia | < 5 µM |

| Human Retinoblastoma (Y-79) | Retinoblastoma | < 5 µM |

| 36B10 Glioma | Glioma | ~90% toxicity at 12 µM |

| C6 Rat Glioma | Glioma | Significant toxicity at 12 µM |

| A172 Human Glioma | Glioma | Significant toxicity at 12 µM |

| Table 3: Cytotoxicity of this compound against Various Cancer Cell Lines.[8][9][10] |

Mechanism of Cytotoxicity: Lipid Peroxidation and Apoptosis

The primary mechanism of this compound's cytotoxicity is believed to be the induction of lipid peroxidation.[9][10] The introduction of this highly unsaturated fatty acid into cancer cell membranes sensitizes them to oxidative stress, leading to lipid peroxidation and subsequent apoptosis.[10] This effect can be blocked by antioxidants such as butylated hydroxytoluene and α-tocopherol.[9][10] The apoptotic cascade initiated by this compound-induced lipid peroxidation involves the activation of stress-related signaling pathways.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound, since its discovery, has proven to be a remarkably versatile molecule. Its unique fluorescent properties have made it an indispensable tool for biophysical studies of cell membranes and lipid-protein interactions. Furthermore, its selective cytotoxicity against cancer cells, driven by the induction of lipid peroxidation, presents a promising avenue for the development of novel chemotherapeutic agents. The detailed experimental protocols and quantitative data summarized in this guide are intended to facilitate further research and application of this fascinating fatty acid in various scientific and drug development endeavors.

References

- 1. Discovery and Synthesis of Conjugated Fatty Acids from Natural Products [jstage.jst.go.jp]

- 2. Determination of triacylglycerol and fatty acid compositions of Impatiens seed oils using reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Determination of triacylglycerol and fatty acid compositions of Impati" by ANH VAN NGUYEN, ANH THI NGOC VU et al. [journals.tubitak.gov.tr]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Synthesis of four isomers of parinaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic effect of this compound in cultured malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of this compound in cultured malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Fluorescent Properties and Applications of cis-Parinaric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of cis-parinaric acid (cPnA), a naturally occurring polyunsaturated fatty acid renowned for its intrinsic fluorescence. Due to its structural similarity to native membrane lipids, cPnA serves as a minimally perturbative probe for investigating biological membranes.[1][2] This document details its core fluorescent properties, provides comprehensive experimental protocols for its primary applications, and illustrates key workflows and principles through diagrams.

Core Fluorescent Properties

This compound's fluorescence originates from its conjugated (Z,E,E,Z) tetraene system.[3] Its spectral characteristics are highly sensitive to the local environment, making it a powerful tool for probing lipid bilayers. Key properties include a large Stokes shift of approximately 100 nm and a fluorescence quantum yield that is exceptionally low in aqueous solutions but increases significantly upon partitioning into a lipid environment.[1][2][4] This environmental sensitivity is fundamental to its application as a membrane probe. The fluorescence lifetime is also complex and varies with the molecular packing of the lipid environment, ranging from 1 to 40 nanoseconds.[2]

Table 1: Quantitative Fluorescent Properties of this compound

| Property | Value / Range | Conditions / Notes | Citations |

| Absorption Maxima (λabs) | ~300, 305, 319, 324 nm | Multiple vibronic peaks are discernible. | [1][2][3] |

| Excitation Maxima (λex) | ~320 - 324 nm | In lipid vesicles. | [1][3][5] |

| Emission Maximum (λem) | ~410 - 432 nm | Broad emission peak, largely independent of environment. | [3][4][5] |

| Stokes Shift | ~100 nm | [1][2] | |

| Quantum Yield (ΦF) | Very low (in water)0.015 ± 0.003 (in methanol)Markedly increases in lipid bilayers | The probe is almost non-fluorescent in water. | [1][4][6][7] |

| Fluorescence Lifetime (τ) | Multi-exponential; 1-40 ns | Highly dependent on membrane phase and lipid packing. Components of ~2, 12, and 40 ns have been observed in solvents. | [2][4][8][9] |

| Molar Extinction Coefficient (ε) | 8-9 × 104 M-1cm-1 | [4] |

Key Applications & Experimental Protocols

The unique properties of cPnA make it ideal for two primary applications: monitoring lipid peroxidation and assessing membrane fluidity.

Lipid Peroxidation Assays

The conjugated double bond system of cPnA is highly susceptible to attack by free radicals.[6] Oxidation of the probe destroys the chromophore, leading to a proportional decrease in fluorescence and absorption.[1] This principle forms the basis of a sensitive, real-time assay for lipid peroxidation.[5][10]

Caption: Workflow for monitoring lipid peroxidation using this compound.

-

Reagent Preparation :

-

Prepare liposomes or biological membranes (e.g., erythrocyte ghosts, mitochondria) in a suitable degassed buffer (e.g., HEPES, pH 7.4).[11][12] A final lipid concentration of at least 200 µM is recommended to ensure the probe preferentially partitions into the membrane.[5]

-

Prepare a stock solution of this compound (e.g., 3 mM) in deoxygenated ethanol. Store at ≤–20°C under an inert gas and protected from light.[1]

-

Prepare the peroxidation initiating system (e.g., FeSO₄-EDTA complex, or H₂O₂ and Cu²⁺).[5][13]

-

-

Probe Incorporation :

-

Place 2 mL of the membrane suspension in a thermostated fluorescence cuvette equipped with a magnetic stirrer at the desired temperature (e.g., 25°C or 37°C).[5]

-

While recording fluorescence (Excitation: ~324 nm, Emission: ~413 nm), inject a small volume of the cPnA ethanolic stock solution into the cuvette to achieve a final concentration of 1-5 µM.[5][13]

-

Observe the initial increase in fluorescence intensity as the probe partitions from the aqueous phase into the lipid bilayer, reaching a stable baseline.[5]

-

-

Initiation and Measurement :

-

Data Analysis :

-

The rate of peroxidation can be determined from the initial slope of the fluorescence decay curve.

-

This method is highly effective for kinetic studies and for assessing the efficacy of antioxidants, which will slow the rate of fluorescence decay.[10]

-

Membrane Fluidity and Dynamics

When incorporated into a lipid bilayer, the rotational motion of cPnA is constrained by the packing and viscosity of the surrounding acyl chains. This rotational mobility can be quantified using steady-state fluorescence polarization or anisotropy.[4][14] In a more fluid (liquid-disordered) membrane, the probe rotates more freely, leading to lower polarization. In a more rigid (gel or liquid-ordered) membrane, its rotation is restricted, resulting in higher polarization.

Caption: Relationship between membrane phase, probe mobility, and fluorescence polarization.

-

Sample Preparation :

-

Label liposomes or cells with this compound as described in the peroxidation protocol (Section 2.1, Step 2). The probe-to-lipid ratio should be kept low (e.g., 1:500) to avoid artifacts.

-

-

Instrumentation Setup :

-

Measurement :

-

Excite the sample with vertically polarized light.

-

Measure the fluorescence intensity of the emission parallel (I||) and perpendicular (I⊥) to the plane of the excitation light.

-

A correction factor (G-factor) should be determined to account for instrumental bias in detecting different polarizations. This is done by measuring I|| and I⊥ with the excitation polarizer oriented horizontally.

-

-

Data Analysis :

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)

-

An increase in anisotropy corresponds to a decrease in membrane fluidity, while a decrease in anisotropy indicates an increase in fluidity. This method is particularly useful for monitoring phase transitions in model membranes or physiological changes in biological membranes.[4][12]

-

Handling and Storage

The extensive unsaturation of this compound's acyl chain makes it highly susceptible to oxidation and somewhat photolabile.[1]

-

Storage : Store stock solutions at ≤–20°C, protected from light. If stored properly, solutions should be stable for at least six months.[1]

-

Handling : Handle samples under an inert gas (e.g., argon or nitrogen) whenever possible. Use degassed buffers and solvents for all preparations.[1] Prepare working solutions immediately before use and discard any unused portions.[1] Oxidative degradation can be identified by the probe's lack of solubility in ethanol at room temperature.[1]

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Distributions of fluorescence decay times for parinaric acids in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monitoring by cis-parinaric fluorescence of free radical induced lipid peroxidation in aqueous liposome suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The use of this compound to determine lipid peroxidation in human erythrocyte membranes. Comparison of normal and sickle erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of the anisotropy decay of trans-parinaric acid in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

cis-Parinaric acid as a molecular probe for biomembranes

An In-depth Technical Guide to cis-Parinaric Acid as a Molecular Probe for Biomembranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (c-PnA), a naturally occurring polyunsaturated fatty acid, serves as a powerful fluorescent probe for investigating the biophysical properties of biomembranes.[1][2] Its unique structure, featuring a conjugated system of four double bonds (9Z,11E,13E,15Z-octadecatetraenoic acid), endows it with intrinsic fluorescence that is highly sensitive to its local environment.[3][4] This makes it an invaluable tool for studying membrane fluidity, lipid phase separation, and lipid peroxidation.[5][6] Unlike bulkier synthetic probes, this compound is a close structural analog of native membrane lipids, minimizing perturbations to the bilayer structure.[1][7]

This guide provides a comprehensive overview of the theoretical and practical aspects of using this compound as a molecular probe. It includes a summary of its key photophysical properties, detailed experimental protocols for its application, and visualizations of relevant workflows and principles.

Core Principles and Photophysical Properties

The utility of this compound as a membrane probe stems from the sensitivity of its fluorescence to the polarity and viscosity of its surroundings. Its fluorescence quantum yield is very low in aqueous solutions but increases significantly upon partitioning into the hydrophobic interior of a lipid bilayer.[5][7] This property is fundamental to its use in studying membrane interactions and dynamics.

The probe's fluorescence lifetime and rotational motion, measured by fluorescence anisotropy, are also highly dependent on the physical state of the membrane. In more ordered, gel-phase membranes, the probe's movement is restricted, leading to longer fluorescence lifetimes and higher anisotropy values. Conversely, in more fluid, liquid-crystalline phase membranes, the probe exhibits shorter lifetimes and lower anisotropy due to increased rotational freedom.[7]

Table 1: Photophysical Properties of this compound

| Property | Value | Conditions |

| Excitation Maximum | ~320 nm | In ethanol and lipid vesicles[1][4] |

| Emission Maximum | ~420 nm | In ethanol[1] |

| ~410 nm | In methanol[3] | |

| ~432 nm | General[4] | |

| Stokes Shift | ~100 nm | General[1] |

| Fluorescence Quantum Yield | Very low | In water[7] |

| 0.015 ± 0.003 | In methanol[3][7] | |

| Marked increase | In lipid bilayers[5][7] | |

| Fluorescence Lifetime | Complex decay, best described by a distribution of decay times in membranes.[8] | In DMPC membranes[8] |

Table 2: Partition Coefficients of this compound

| Partition Coefficient | Value | Lipid System |

| Mole fraction partition coefficient (Lipid/Water) | 5.3 x 10⁵ | Solid lipid (DPPC)[9] |

| 9 x 10⁵ | Fluid lipid (PDPC)[9] | |

| Ratio of solid to fluid partition coefficients (Kps/f) | 0.6 ± 0.2 | DPPC/PDPC[9] |

| 0.7 ± 0.2 | DPPC/PDPC (calculated from phase diagram)[9] |

Experimental Protocols

Preparation of Liposomes Incorporating this compound

This protocol describes the preparation of unilamellar vesicles (LUVs) containing this compound using the thin-film hydration method followed by extrusion.

Materials:

-

Phospholipid(s) of choice (e.g., POPC, DPPC) in chloroform

-

This compound in ethanol

-

Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., PBS, Tris-HCl)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath

-

Nitrogen or argon gas

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, add the desired amount of phospholipid stock solution.

-

Add the this compound stock solution. The final probe concentration should be low to avoid self-quenching (typically <1 mol%).

-

Mix thoroughly.

-

Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be above the phase transition temperature (Tm) of the lipid with the highest Tm.[10]

-

A thin, uniform lipid film should form on the wall of the flask.

-

To ensure complete removal of residual solvent, dry the film under high vacuum for at least 2 hours or overnight.[10]

-

-

Hydration:

-

Warm the hydration buffer to a temperature above the lipid Tm.

-

Add the warm buffer to the flask containing the dry lipid film.[10]

-

Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) at a temperature above the Tm for about 1 hour. This results in the formation of multilamellar vesicles (MLVs).[11]

-

-

Extrusion (Sizing):

-

Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

-

Equilibrate the extruder to a temperature above the lipid Tm.

-

Load the MLV suspension into one of the extruder syringes.

-

Force the suspension through the membrane to the other syringe.

-

Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of large unilamellar vesicles (LUVs).[12]

-

-

Storage:

-

Store the resulting liposome suspension at 4°C, protected from light. Use within a few days for best results. For long-term storage, consider the stability of the incorporated lipids and probe.

-

Measuring Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy provides information about the rotational mobility of the probe within the membrane, which is related to membrane fluidity.

Instrumentation:

-

Fluorometer equipped with polarizers in both the excitation and emission light paths.

-

Temperature-controlled cuvette holder.

Procedure:

-

Sample Preparation:

-

Dilute the liposome suspension containing this compound in buffer to a concentration that gives an appropriate fluorescence signal (to avoid inner filter effects).

-

-

Anisotropy Measurement:

-

Set the excitation wavelength to ~320 nm and the emission wavelength to ~420 nm.

-

Measure the fluorescence intensity with the excitation polarizer set to vertical (0°) and the emission polarizer set to vertical (0°) (I_VV).

-

Measure the fluorescence intensity with the excitation polarizer at vertical (0°) and the emission polarizer at horizontal (90°) (I_VH).

-

Measure the G-factor (instrumental correction factor) by setting the excitation polarizer to horizontal (90°) and measuring the emission intensities with the emission polarizer at vertical (0°) (I_HV) and horizontal (90°) (I_HH). The G-factor is calculated as G = I_HV / I_HH.[13]

-

-

Calculation of Anisotropy (r):

-

Calculate the steady-state fluorescence anisotropy using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)[13]

-

-

Data Interpretation:

-

Higher anisotropy values indicate a more ordered (less fluid) membrane environment where the rotational motion of the probe is restricted.

-

Lower anisotropy values suggest a more disordered (more fluid) membrane where the probe rotates more freely.

-

Measurements can be performed as a function of temperature to determine the phase transition temperature of the lipid bilayer.

-

Lipid Peroxidation Assay

This assay utilizes the susceptibility of the polyunsaturated this compound to oxidative degradation. Peroxidation destroys the conjugated double bond system, leading to a loss of fluorescence.

Materials:

-

Liposome suspension or cell suspension containing this compound.

-

Peroxidation-inducing agent (e.g., Fe²⁺/ascorbate, copper sulfate/H₂O₂, AAPH).

-

Fluorometer with a time-drive (kinetics) mode.

-

Temperature-controlled, stirred cuvette holder.

Procedure:

-

Baseline Measurement:

-

Place the sample (liposomes or cells with incorporated this compound) in the cuvette.

-

Record the stable baseline fluorescence intensity over time (excitation ~320 nm, emission ~420 nm).

-

-

Initiation of Peroxidation:

-

Add the peroxidation-inducing agent to the cuvette and start the kinetic measurement immediately.

-

Continuously monitor the decrease in fluorescence intensity over time.[5]

-

-

Data Analysis:

-

The rate of fluorescence decay is proportional to the rate of lipid peroxidation.

-

The initial rate of fluorescence decrease can be calculated from the slope of the kinetic trace.

-

The extent of peroxidation can be determined by the total decrease in fluorescence.

-

Control experiments without the inducing agent should be performed to account for photobleaching.

-

Visualizations

Experimental Workflow for Lipid Peroxidation Assay

Caption: Workflow for assessing lipid peroxidation using this compound.

Principle of Membrane Fluidity Sensing by this compound

Caption: Relationship between membrane phase and fluorescence anisotropy of this compound.

Role in Apoptosis Signaling Investigation

Caption: Detection of lipid peroxidation in apoptosis using this compound.

Applications in Research and Drug Development

-

Characterizing Membrane Properties: this compound is used to determine the phase transition temperature of synthetic and biological membranes and to study the effects of cholesterol, proteins, and drugs on membrane fluidity.[14]

-

Lipid-Protein Interactions: Changes in the fluorescence of this compound can indicate interactions between membrane proteins and the lipid bilayer.

-

Drug-Membrane Interactions: The probe can be used to assess how drugs partition into and modify the properties of cell membranes.

-

Oxidative Stress and Disease: The lipid peroxidation assay is widely used to study oxidative stress in various disease models and to screen for antioxidant compounds.[15]

-

Apoptosis Research: As lipid peroxidation is a feature of apoptosis, this compound can be used to monitor this process in response to various stimuli.[1]

Handling and Storage

This compound is highly susceptible to oxidation and photodegradation due to its conjugated polyene structure.[1]

-

Storage: Store stock solutions in deoxygenated ethanol at ≤-20°C, protected from light, and under an inert gas (e.g., argon or nitrogen). Properly stored, it should be stable for at least six months.[1]

-

Handling: Prepare working solutions immediately before use from degassed buffers and solvents. Handle samples under inert gas whenever possible to minimize oxidation. Avoid prolonged exposure to light.[1]

Conclusion

This compound is a versatile and sensitive fluorescent probe that provides valuable insights into the structure and dynamics of biomembranes. Its close resemblance to natural fatty acids ensures that it reports on the properties of the membrane with minimal perturbation. By carefully following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ this compound to advance their studies in membrane biology, drug development, and the investigation of cellular processes such as apoptosis and oxidative stress.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Buy this compound | 593-38-4 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. scispace.com [scispace.com]

- 6. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distributions of fluorescence decay times for parinaric acids in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phospholipid lateral phase separation and the partition of this compound and trans-parinaric acid among aqueous, solid lipid, and fluid lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]

- 13. horiba.com [horiba.com]

- 14. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study [mdpi.com]

- 15. The use of this compound to determine lipid peroxidation in human erythrocyte membranes. Comparison of normal and sickle erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Principle of cis-Parinaric Acid Fluorescence in Lipid Bilayers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of cis-Parinaric Acid as a Fluorescent Probe

This compound (c-PnA) is a naturally occurring polyunsaturated fatty acid that serves as a powerful fluorescent probe for investigating the biophysical properties of lipid bilayers.[1] Its utility stems from its structural similarity to endogenous lipids, allowing for minimal perturbation of the membrane structure upon incorporation.[1][2] The fluorescence of c-PnA is highly sensitive to its local environment, making it an invaluable tool for studying membrane fluidity, lipid phase transitions, and lipid peroxidation.[3][4][5]

The core of c-PnA's function lies in its conjugated tetraene system, consisting of four alternating double and single bonds.[1][6] This structure is responsible for its intrinsic fluorescence.[1] When incorporated into a lipid bilayer, the fluorophore of c-PnA aligns with the fatty acyl chains of the surrounding phospholipids.[3] The fluorescence quantum yield, lifetime, and anisotropy of c-PnA are significantly influenced by the packing and dynamics of these neighboring lipid chains.[3]

In a tightly packed, ordered lipid environment, such as the gel phase, the rotational mobility of c-PnA is restricted. This leads to a higher fluorescence quantum yield and a longer fluorescence lifetime.[3][4] Conversely, in a more disordered, fluid lipid environment (liquid-crystalline phase), the increased mobility of the probe results in more efficient non-radiative decay pathways, leading to a lower quantum yield and a shorter lifetime.[3][4] This differential fluorescence behavior allows for the sensitive detection of lipid phase transitions.[4]

Furthermore, the conjugated double bond system of this compound is highly susceptible to oxidation by free radicals.[2][7] This property is exploited in assays for lipid peroxidation.[7] Upon oxidation, the conjugated system is disrupted, leading to a loss of fluorescence.[2] The rate of fluorescence decay is directly proportional to the rate of lipid peroxidation, providing a sensitive method for quantifying this process.[7]

Quantitative Fluorescence Properties of this compound

The fluorescence characteristics of this compound are highly dependent on the specific lipid environment. The following tables summarize key quantitative data for c-PnA in different lipid bilayer systems.

| Lipid System | Phase | Temperature (°C) | Quantum Yield (Φ) | Reference |

| Dipalmitoylphosphatidylcholine (DPPC) | Gel | 20 | ~0.3 (trans-isomer) | [4] |

| Methanol | - | - | 0.015 ± 0.003 | [3] |

| Water | - | - | Negligibly small | [2][4] |

| Lipid System | Phase | Temperature (°C) | Fluorescence Lifetime (τ, ns) | Reference |

| Dipalmitoylphosphatidylcholine (DPPC) | Gel | 25 | ~35 (trans-isomer) | [3] |

| Dipalmitoylphosphatidylcholine (DPPC) | Fluid | >41 | ~5 | [4] |

| Lipid System | Description | Partition Coefficient (Kₚ) | Reference |

| Dipalmitoylphosphatidylcholine (DPPC) | Solid (Gel) Phase Lipid | 5.3 x 10⁵ | [6] |

| Palmitoyldocosahexaenoylphosphatidylcholine (PDPC) | Fluid Phase Lipid | 9 x 10⁵ | [6] |

Experimental Protocols

Preparation of Liposomes and Incorporation of this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the lipid film hydration and extrusion method.

Materials:

-

Phospholipid(s) of choice (e.g., POPC, DPPC)

-

This compound

-

Chloroform or a chloroform:methanol mixture

-

Hydration buffer (e.g., PBS, Tris-HCl)

-

Nitrogen or argon gas

-

Rotary evaporator or vacuum desiccator

-

Bath sonicator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amount of phospholipid and this compound (typically at a 200:1 to 500:1 molar ratio) in chloroform or a suitable organic solvent mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure or by slowly rotating the flask under a stream of nitrogen or argon gas to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Warm the hydration buffer to a temperature above the phase transition temperature (Tₘ) of the lipid.

-

Add the pre-warmed hydration buffer to the lipid film and gently swirl the flask to hydrate the lipid film. This will form multilamellar vesicles (MLVs).

-

-

Sizing by Extrusion:

-

Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) by alternately placing the sample in liquid nitrogen and a warm water bath. This helps to increase the encapsulation efficiency.

-

Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to one of the extruder syringes.

-

Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This will produce a homogenous population of LUVs.

-

-

Storage:

-

Store the prepared liposome suspension at 4°C and protected from light. Use within a few days for optimal results.

-

Lipid Peroxidation Assay Using this compound

This assay measures lipid peroxidation by monitoring the decrease in this compound fluorescence.

Materials:

-

Liposome suspension containing this compound (prepared as in 3.1)

-

Peroxidation initiator (e.g., tert-butyl hydroperoxide, copper sulfate/H₂O₂)

-

Antioxidant of interest (optional)

-

Fluorescence spectrophotometer

Procedure:

-

Sample Preparation:

-

Dilute the liposome suspension to the desired concentration in a suitable buffer.

-

Place the diluted liposome suspension in a quartz cuvette.

-

-

Fluorescence Measurement:

-

Set the fluorescence spectrophotometer to an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.[2]

-

Record the baseline fluorescence intensity (F₀) of the liposome suspension.

-

-

Initiation of Peroxidation:

-

Add the peroxidation initiator to the cuvette and mix gently.

-

Immediately start recording the fluorescence intensity (F) over time.

-

-

Data Analysis:

-

The rate of lipid peroxidation is proportional to the initial rate of fluorescence decrease.

-

Plot the fluorescence intensity (or F/F₀) as a function of time.

-

The initial rate can be determined from the slope of the initial linear portion of the curve.

-

If testing an antioxidant, pre-incubate the liposomes with the antioxidant before adding the initiator and compare the rate of fluorescence decay to a control without the antioxidant.

-

Determination of Lipid Phase Transitions

This protocol utilizes the temperature-dependent fluorescence of this compound to determine the phase transition temperature (Tₘ) of a lipid bilayer.

Materials:

-

Liposome suspension containing this compound (prepared as in 3.1)

-

Fluorescence spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Instrument Setup:

-

Place the liposome suspension in a quartz cuvette within the temperature-controlled holder of the fluorescence spectrophotometer.

-

Set the excitation wavelength to ~320 nm and the emission wavelength to ~420 nm.

-

-

Temperature Scan:

-

Equilibrate the sample at a temperature well below the expected Tₘ.

-

Slowly increase the temperature of the cuvette holder at a constant rate (e.g., 1°C/minute).

-

Continuously monitor the fluorescence intensity as a function of temperature.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus temperature.

-

The Tₘ is identified as the midpoint of the transition in the fluorescence intensity curve. A sharp decrease in fluorescence intensity will be observed as the lipid transitions from the gel to the liquid-crystalline phase.

-

Alternatively, fluorescence polarization (anisotropy) can be measured as a function of temperature. A sharp decrease in anisotropy will also be observed at the Tₘ.

-

Visualizations

References

- 1. Lipid clustering in bilayers detected by the fluorescence kinetics and anisotropy of trans-parinaric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conjugated polyene fatty acids as fluorescent probes: synthetic phospholipid membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of this compound to determine lipid peroxidation in human erythrocyte membranes. Comparison of normal and sickle erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipid lateral phase separation and the partition of this compound and trans-parinaric acid among aqueous, solid lipid, and fluid lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Unveiling Lipid-Protein Interactions: A Technical Guide to cis-Parinaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, the dynamic interplay between lipids and proteins governs a vast array of physiological processes. Understanding these interactions at a molecular level is paramount for deciphering disease mechanisms and developing novel therapeutics. cis-Parinaric acid (c-PnA), a naturally occurring polyunsaturated fatty acid, has emerged as a powerful fluorescent probe for elucidating the nuances of lipid-protein interactions. Its structural similarity to endogenous fatty acids allows for minimal perturbation of biological membranes, making it an invaluable tool for researchers. This in-depth technical guide provides a comprehensive overview of the application of this compound, with a focus on its core principles, experimental protocols, and data interpretation for the study of lipid-protein interactions and related cellular events.

Core Principles of this compound as a Fluorescent Probe

This compound's utility as a membrane probe stems from its unique photophysical properties. Its conjugated tetraene system is responsible for its intrinsic fluorescence. The fluorescence quantum yield of c-PnA is highly sensitive to its microenvironment; it is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence intensity when incorporated into the hydrophobic environment of a lipid bilayer or the binding pocket of a protein. This property allows for the direct monitoring of its partitioning between different phases.

Furthermore, the fluorescence of this compound can be quenched by various mechanisms, including interactions with specific amino acid residues (like tryptophan) or through oxidative damage. This characteristic is exploited in assays to measure lipid peroxidation and to probe the proximity of the fatty acid to protein domains.

Quantitative Data Presentation

A thorough understanding of the spectroscopic properties of this compound is crucial for the design and interpretation of experiments. The following tables summarize key quantitative data for c-PnA.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₈O₂ | [1] |

| Molecular Weight | 276.4 g/mol | [1] |

| Melting Point | 80 °C | [2] |

| pKa | 4.78 ± 0.10 (Predicted) | [2] |

| Solubility | Benzene: 15 mg/ml, Ether: 15 mg/ml, Hexane: 10 mg/ml | [3] |

Table 1: Physicochemical Properties of this compound.

| Parameter | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Solvent/Environment | Reference(s) |

| Absorption Maxima (λabs) | 292, 305, 319 | 78,000 (at 304.2 nm) | Ethanol | [3] |

| ~300, ~320 | High | General | [4][5] | |

| Emission Maximum (λem) | 432 | - | General | [3] |

| ~410 | - | Methanol | [6] |

Table 2: Spectroscopic Properties of this compound.

| Environment | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Reference(s) |

| Water | Very low | - | [5][6] |

| Methanol | 0.015 ± 0.003 | - | [6] |

| Dodecane | - | ~40, ~12, ~2 (three components) | |

| Ethanol | - | ~40, ~12, ~2 (three components) | |

| DPPC (gel phase) | Markedly increased | 35 | [6] |

Table 3: Fluorescence Properties of this compound in Different Environments.

| Protein | Parameter | Value | Method | Reference(s) |

| Soy Lipoxygenase-1 | IC₅₀ | 18.8 µM | Enzyme Inhibition Assay | [7] |

| Soy Lipoxygenase-1 | Kᵢ | 9.8 µM (Competitive) | Enzyme Inhibition Assay | [7] |

| Soy Lipoxygenase-1 | Kₐ | 6.0 ± 0.5 x 10⁴ M⁻¹ | Tryptophan Quenching | [7] |

Table 4: Interaction Parameters of this compound with a Specific Protein.

Experimental Protocols

Incorporation of this compound into Liposomes

This protocol describes the preparation of liposomes containing this compound, a fundamental step for many subsequent assays.

Materials:

-

Phospholipids (e.g., POPC, DPPC) in chloroform

-

This compound in ethanol (stock solution)

-

Buffer (e.g., phosphate-buffered saline, PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Nitrogen gas stream

Methodology:

-

In a round-bottom flask, mix the desired amount of phospholipid solution and this compound stock solution. The final concentration of c-PnA in the lipid bilayer is typically in the range of 0.5-2 mol%.

-

Evaporate the organic solvents under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the desired buffer and vortexing vigorously. This will form multilamellar vesicles (MLVs).

-

For the formation of large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

-

Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for 10-20 passes using a mini-extruder. This will produce a homogenous population of LUVs.

-

Store the prepared liposomes at 4°C and use within a few days. Protect from light and oxidation.[4]

Lipid Peroxidation Assay

This assay measures the extent of lipid peroxidation by monitoring the decrease in this compound fluorescence due to its oxidative degradation.

Materials:

-

Liposomes containing this compound (prepared as in Protocol 1)

-

Peroxidation-inducing agent (e.g., Fe²⁺/ascorbate, AAPH, or H₂O₂/Cu²⁺)

-

Fluorescence spectrophotometer

-

Cuvette with a stirrer

Methodology:

-

Dilute the liposome suspension in buffer to the desired final lipid concentration in a quartz cuvette.

-

Place the cuvette in the thermostatted sample holder of the fluorescence spectrophotometer.

-

Set the excitation wavelength to 320 nm and the emission wavelength to 432 nm.[3]

-

Record the baseline fluorescence intensity for a few minutes to ensure a stable signal.

-

Initiate lipid peroxidation by adding the inducing agent to the cuvette and start recording the fluorescence intensity over time.[8]

-

The rate of fluorescence decrease is proportional to the rate of lipid peroxidation.

-

The assay can be used to evaluate the efficacy of antioxidants by adding them to the liposome suspension before initiating peroxidation and comparing the rate of fluorescence decay to a control without the antioxidant.

Studying Lipid-Protein Interactions via Fluorescence Quenching

This protocol outlines a method to investigate the binding of a protein to lipid membranes containing this compound by observing changes in its fluorescence.

Materials:

-

Liposomes containing this compound (prepared as in Protocol 1)

-

Purified protein of interest

-

Buffer

-

Fluorescence spectrophotometer

Methodology:

-

In a cuvette, add the liposome suspension containing this compound.

-

Record the initial fluorescence spectrum (excitation at 320 nm, emission scan from 350 to 550 nm).

-

Add aliquots of the purified protein to the cuvette, allowing the system to equilibrate after each addition (typically 2-5 minutes).

-

Record the fluorescence spectrum after each protein addition.

-

A change in fluorescence intensity (either quenching or enhancement) upon protein addition indicates an interaction.

-

To determine the binding affinity (Kd), plot the change in fluorescence intensity as a function of the protein concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model).

Mandatory Visualizations

Caption: Workflow for the lipid peroxidation assay using this compound.

Caption: Workflow for determining lipid-protein binding affinity.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of the drug development process.

-

Target Validation: By studying the interaction of a target protein with lipid membranes, researchers can gain insights into its function and regulation. This compound can be used to determine if a protein's activity is modulated by specific lipid environments.

-

High-Throughput Screening (HTS): Fluorescence-based assays using this compound can be adapted for HTS to identify small molecules that inhibit or modulate lipid-protein interactions. For example, a competition assay can be designed where a library of compounds is screened for their ability to displace this compound from a protein's lipid-binding site, leading to a measurable change in fluorescence. An example of this is its use in screening for inhibitors of lipoxygenase, where it acts as a competitive inhibitor.[7]

-

Mechanism of Action Studies: For drugs that are known to target membrane-associated proteins, this compound can be used to investigate the drug's effect on the protein's interaction with the lipid bilayer. This can help to elucidate the drug's mechanism of action at the molecular level.

-

Drug-Membrane Interaction Studies: The partitioning and localization of a drug candidate within the lipid bilayer can significantly impact its efficacy and toxicity. This compound can be used as a probe to study how a drug alters membrane fluidity and organization.[2]

Conclusion

This compound is a versatile and sensitive fluorescent probe that provides a powerful means to investigate the intricate world of lipid-protein interactions. Its ability to mimic natural fatty acids while providing a robust fluorescent signal makes it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of this compound in elucidating the roles of lipid-protein interactions in health and disease, and in the discovery and development of new therapeutic agents. Proper handling to prevent oxidation is crucial for obtaining reliable and reproducible results.[5]

References

- 1. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the influence of cis-trans isomers on model lipid membrane fluidity using this compound and a stop-flow technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. edinst.com [edinst.com]

- 4. researchgate.net [researchgate.net]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Fluorescence as a Tool to Study Lipid-Protein Interactions: The Case of α-Synuclein [scirp.org]

- 7. scispace.com [scispace.com]

- 8. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Fluorescent Era: Early Studies of cis-Parinaric Acid in Membrane Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of membrane biophysics, the advent of fluorescent probes marked a pivotal moment, enabling researchers to peer into the dynamic and intricate world of lipid bilayers. Among these molecular reporters, cis-parinaric acid (c-PnA), a naturally occurring conjugated polyunsaturated fatty acid, emerged as a uniquely powerful tool.[1] Its structural similarity to endogenous fatty acids allowed for minimal perturbation of the membrane, offering a more faithful representation of lipid behavior.[2] This technical guide delves into the seminal, early studies that established this compound as an indispensable probe in membrane research, providing a comprehensive overview of its application in studying lipid peroxidation, membrane phase dynamics, and lipid-protein interactions.

Core Principles of this compound Fluorescence

This compound's utility as a membrane probe is rooted in its distinct fluorescent properties. The conjugated tetraene system of c-PnA gives rise to a strong absorption in the near-ultraviolet region (around 300-320 nm) and a significant Stokes shift, with fluorescence emission occurring around 410-420 nm.[1][3] Crucially, its fluorescence quantum yield is highly sensitive to its environment; it is virtually non-fluorescent in aqueous solutions but exhibits a dramatic increase in fluorescence upon partitioning into the hydrophobic core of a lipid bilayer.[1] This property makes it an excellent reporter of its own incorporation into membranes and of the physical state of its lipidic surroundings. Furthermore, the polyunsaturated nature of c-PnA makes it susceptible to oxidation, a characteristic cleverly exploited in assays for lipid peroxidation.[4][5]

Quantitative Data from Early Studies

The following tables summarize key quantitative data extracted from foundational papers on the use of this compound in membrane research.

Table 1: Spectroscopic Properties of this compound

| Parameter | Value | Conditions | Reference |

| Absorption Peaks | ~300 nm, ~320 nm | Ethanol | [1] |

| Emission Peak | ~413 nm | Egg PC vesicles | [4] |

| Stokes Shift | ~100 nm | General | [1] |

| Molar Extinction Coefficient | > 65,000 M⁻¹cm⁻¹ | Near-UV transition | [3] |

| Intrinsic Fluorescence Lifetime | ~100 ns | Various environments | [3] |

Table 2: Partition Coefficients of this compound

| Lipid Phase | Partition Coefficient (K p s/f) | Lipid System | Reference |

| Solid (DPPC) | 5.3 x 10⁵ | DPPC/Water | [6] |

| Fluid (PDPC) | 9 x 10⁵ | PDPC/Water | [6] |

| Ratio (Solid/Fluid) | 0.6 ± 0.2 | DPPC/PDPC | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound, reconstructed from the materials and methods of seminal publications.

Protocol 1: Preparation of Liposomes and Incorporation of this compound

This protocol outlines the standard procedure for preparing unilamellar vesicles and incorporating c-PnA.

Materials:

-

Phospholipids (e.g., egg phosphatidylcholine (PC), dipalmitoylphosphatidylcholine (DPPC))

-

This compound stock solution (e.g., 3 mM in deoxygenated ethanol)[1]

-

Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Chloroform/methanol mixture (2:1, v/v)

-

Nitrogen gas or rotary evaporator

-

Sonication device (probe or bath) or extrusion apparatus

Procedure:

-

Lipid Film Formation: Dissolve the desired phospholipids in a chloroform/methanol mixture in a round-bottom flask. Remove the organic solvent using a stream of nitrogen gas or a rotary evaporator to form a thin lipid film on the inner surface of the flask.[7]

-

Hydration: Add the aqueous buffer to the lipid film and hydrate for at least 1 hour at a temperature above the lipid's phase transition temperature (Tc). This process forms multilamellar vesicles (MLVs).

-

Vesicle Sizing: To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), sonicate the MLV suspension or subject it to extrusion through polycarbonate filters of a defined pore size.

-

This compound Incorporation:

-

Prepare a working solution of c-PnA in ethanol immediately before use.

-

To a stirred suspension of liposomes in buffer, inject a small volume of the ethanolic c-PnA solution.[4] The final ethanol concentration should be kept low (typically <1%) to avoid perturbing the membrane.

-

The incorporation of c-PnA into the vesicles can be monitored by the increase in fluorescence intensity, which typically reaches a stable maximum within 1-2 minutes.[4]

-

Protocol 2: Assay for Lipid Peroxidation

This protocol describes the use of c-PnA to continuously monitor lipid peroxidation in a membrane system.

Materials:

-

Liposome suspension containing this compound (prepared as in Protocol 1)

-

Peroxidation initiator (e.g., Fe²⁺-EDTA, H₂O₂/Cu²⁺, cumene hydroperoxide)[4][8][9]

-

Fluorometer with temperature control

Procedure:

-

Baseline Fluorescence: Place the liposome suspension with incorporated c-PnA into a quartz cuvette in the fluorometer. Set the excitation and emission wavelengths (e.g., 324 nm and 413 nm, respectively) and record the stable baseline fluorescence.[4]

-

Initiation of Peroxidation: Add the peroxidation initiator to the cuvette and immediately begin recording the fluorescence intensity over time.[4]

-

Data Acquisition: Monitor the decrease in fluorescence intensity, which corresponds to the oxidative destruction of the c-PnA chromophore.[4] The initial rate of fluorescence decrease is proportional to the rate of lipid peroxidation.

-

Control Experiments: Perform control experiments in the absence of the initiator to account for any photobleaching of the probe.

Protocol 3: Determination of Lipid Phase Transitions

This protocol details how to determine the characteristic phase transition temperatures of a lipid bilayer using c-PnA.

Materials:

-

Liposome suspension of the lipid of interest, containing c-PnA

-

Fluorometer with a temperature-controlled cuvette holder capable of ramping temperature

-

Polarizers for fluorescence anisotropy measurements

Procedure:

-

Temperature Scan: Place the liposome suspension in the temperature-controlled cuvette. Slowly ramp the temperature (e.g., 1°C/minute) over the desired range while continuously monitoring the fluorescence intensity or anisotropy of c-PnA.

-

Data Analysis: Plot the fluorescence parameter (intensity or anisotropy) as a function of temperature. Phase transitions are identified as sharp changes or breaks in the slope of the resulting curve.[6] Fluorescence polarization is often more sensitive than quantum yield for detecting phase separations.[6]

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual frameworks from early c-PnA research.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Conjugated polyene fatty acids on fluorescent probes: spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipid lateral phase separation and the partition of this compound and trans-parinaric acid among aqueous, solid lipid, and fluid lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An esterification protocol for this compound-determined lipid peroxidation in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The use of this compound to determine lipid peroxidation in human erythrocyte membranes. Comparison of normal and sickle erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characteristics of cis-Parinaric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of cis-Parinaric acid (c-PnA), a naturally occurring fluorescent fatty acid. Its unique photophysical characteristics make it a valuable tool in various biophysical and biochemical studies, particularly in the investigation of membrane dynamics and lipid-protein interactions. This document details its core spectroscopic data, provides in-depth experimental protocols for its application, and includes visual workflows to facilitate experimental design and execution.

Core Spectroscopic Characteristics

This compound's fluorescence is a result of its conjugated tetraene system.[1] Its spectroscopic properties are highly sensitive to its local environment, making it an excellent probe for studying changes in lipid packing and polarity.[2]

Absorption and Emission Spectra

The absorption spectrum of this compound exhibits distinct vibronic bands in the ultraviolet region.[3] Its fluorescence emission is characterized by a broad band in the visible spectrum.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Solvent/Environment | Reference(s) |

| Absorption Maxima (λmax) | 292 nm, 305 nm, 319 nm | Ethanol | [1] |

| ~300 nm, ~320 nm | General | [1] | |

| Molar Absorptivity (ε) | 8-9 × 104 M-1cm-1 | Methanol | [3] |

| Emission Maximum (λem) | ~410 nm | Methanol | [3] |

| ~432 nm | General | [1] | |

| Stokes Shift | ~100 nm | General | [1] |

| Fluorescence Quantum Yield (ΦF) | Very low | Water | [3] |

| 0.015 ± 0.003 | Methanol | [3] | |

| Markedly increased | Lipid Bilayers | [3] | |

| Fluorescence Lifetime (τ) | Complex decays, can be long (e.g., ~35 ns for trans-isomer in DPPC) | Lipid Bilayers | [3] |

Experimental Protocols

General Handling and Preparation of this compound Stock Solutions

This compound is susceptible to oxidation and photodegradation due to its extensive unsaturation.[1] Proper handling is crucial for obtaining reliable and reproducible results.

Materials:

-

This compound (stored at ≤–20°C, protected from light)

-

Deoxygenated ethanol

-

Butylated hydroxytoluene (BHT)

-

Inert gas (e.g., argon or nitrogen)

-

Degassed buffers and solvents

Procedure:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a stock solution (e.g., 3 mM) in deoxygenated ethanol containing a small amount of an antioxidant like BHT (e.g., 10 µg/mL) to minimize oxidation.[1]

-

Handle the solution under an inert gas atmosphere whenever possible.

-

Store the stock solution at ≤–20°C, protected from light. The solution should be stable for at least six months under these conditions.[1]

-

Prepare fresh working solutions from the stock immediately before use and discard any unused portion.[1]

Protocol for Measuring Lipid Peroxidation

This assay is based on the principle that the fluorescence of this compound is lost upon its oxidative destruction. The rate of fluorescence decay is proportional to the rate of lipid peroxidation.

Materials:

-

Liposomes or cell membrane preparations

-

This compound working solution in ethanol

-

Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Peroxidation initiator (e.g., copper sulfate (CuSO4) and hydrogen peroxide (H2O2), or a free radical generator like AAPH)

-

Fluorometer

Procedure:

-

Incorporate this compound into Membranes:

-

To a cuvette containing the liposome or cell membrane suspension in buffer, rapidly inject a small volume of the this compound ethanolic solution. The final concentration of the probe should be low enough to avoid self-quenching (typically in the low micromolar range).

-

Monitor the increase in fluorescence intensity as the probe partitions into the lipid bilayer. The signal will stabilize once equilibrium is reached (usually within a few minutes).

-

-

Initiate Peroxidation:

-

Add the peroxidation initiator to the cuvette. For example, a combination of H2O2 and Cu2+ can be used to induce peroxidation.

-

-

Monitor Fluorescence Decay:

-

Record the fluorescence intensity over time using a fluorometer. Set the excitation wavelength to one of the absorption maxima (e.g., 320 nm) and the emission wavelength at the maximum of the fluorescence spectrum (e.g., 410-432 nm).

-

The decrease in fluorescence intensity corresponds to the consumption of this compound by lipid peroxidation.

-

-

Data Analysis:

-

The initial rate of fluorescence decay can be used as a measure of the rate of lipid peroxidation.

-

Protocol for Assessing Membrane Fluidity

Changes in membrane fluidity alter the rotational mobility of incorporated this compound, which can be measured by fluorescence polarization or anisotropy. An increase in membrane fluidity leads to a decrease in fluorescence polarization/anisotropy.

Materials:

-

Liposomes or cell membrane preparations

-

This compound working solution in ethanol

-

Buffer (e.g., HEPES or Tris buffer)

-

Fluorometer equipped with polarizers

Procedure:

-

Label Membranes with this compound:

-

Incorporate this compound into the membrane sample as described in the lipid peroxidation protocol.

-

-

Measure Fluorescence Polarization/Anisotropy:

-

Set the excitation wavelength (e.g., 320 nm) and emission wavelength (e.g., 420 nm).

-

Measure the fluorescence intensities parallel (I||) and perpendicular (I⊥) to the vertically polarized excitation light.

-

A correction factor (G-factor) for the instrument's differential sensitivity to vertically and horizontally polarized light should be determined using a solution where the fluorophore's rotation is fast (e.g., this compound in ethanol).

-

-

Calculate Anisotropy (r) or Polarization (P):

-

Anisotropy (r) = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)

-

Polarization (P) = (I|| - G * I⊥) / (I|| + G * I⊥)

-

-

Interpret Results:

-

A higher value of 'r' or 'P' indicates a more ordered (less fluid) membrane environment, while a lower value suggests a more disordered (more fluid) state.

-

Measurements can be performed as a function of temperature to determine phase transition temperatures of lipid bilayers.

-

Visualized Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows for the application of this compound.

Caption: A generalized workflow for conducting fluorescence spectroscopy experiments using this compound.

Caption: Workflow for the determination of lipid peroxidation using a this compound-based fluorescence assay.

Caption: A workflow illustrating the use of this compound to assess membrane fluidity via fluorescence anisotropy.

References

Unveiling Membrane Dynamics: A Technical Guide to cis-Parinaric Acid as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and applications of cis-Parinaric acid (c-PnA), a naturally occurring polyunsaturated fatty acid, as a powerful fluorescent probe in cellular and membrane research. Its unique structural and photophysical properties make it an invaluable tool for investigating lipid peroxidation, membrane fluidity, and lipid-protein interactions.

Core Mechanism of Action

This compound ((9Z,11E,13E,15Z)-octadecatetraenoic acid) is a naturally occurring 18-carbon polyunsaturated fatty acid distinguished by its conjugated system of four double bonds.[1] This tetraene chromophore is the basis of its intrinsic fluorescence.[2][3] Unlike many synthetic fluorescent probes, this compound closely resembles endogenous fatty acids, allowing for minimal perturbation of biological membranes upon incorporation.[1][4]

The core mechanism of this compound as a fluorescent probe is rooted in its environmental sensitivity and susceptibility to oxidative degradation.

Environmental Sensitivity: The fluorescence quantum yield and lifetime of this compound are highly dependent on its immediate surroundings.[5][6] In aqueous solutions, its fluorescence is almost entirely quenched.[4][7] However, upon partitioning into a hydrophobic environment, such as the lipid bilayer of a cell membrane, its fluorescence quantum yield increases significantly.[6][8] This property allows it to report on the physical state and organization of the membrane. Changes in membrane fluidity, for instance, alter the probe's rotational mobility and local environment, which can be detected as changes in fluorescence anisotropy and lifetime.[9]

Susceptibility to Oxidation: The conjugated diene structure of this compound makes it highly susceptible to oxidation by free radicals and other reactive oxygen species (ROS).[4][10] This oxidation disrupts the conjugated π-electron system, leading to a loss of fluorescence.[4][7] This characteristic is exploited in assays to measure lipid peroxidation, where a decrease in fluorescence intensity directly correlates with the extent of oxidative damage to the membrane lipids.[5]

Quantitative Data: Photophysical Properties

The utility of this compound as a fluorescent probe is defined by its distinct photophysical characteristics. These properties are summarized below.

| Property | Value | Conditions |

| Molar Extinction Coefficient (ε) | 8-9 × 10⁴ M⁻¹cm⁻¹ | In methanol |

| Absorption Maxima (λ_abs) | ~304 nm, ~319 nm | In ethanol[2] |

| 292 nm, 305 nm, 319 nm | A solution in ethanol[2] | |

| Emission Maximum (λ_em) | ~410 nm | In methanol[6] |

| ~420 nm | General[4] | |

| ~432 nm | General[2] | |

| Stokes Shift | ~100 nm | [4][7] |

| Fluorescence Quantum Yield (Φ_f) | Very low | In water[6] |

| 0.015 ± 0.003 | In methanol[6] | |

| Markedly increased | In lipid bilayers[6] | |

| Fluorescence Lifetime (τ_f) | Complex decay, multiple components | In solution and membranes[7][9] |

| ~2 ns, ~12 ns, ~40 ns | In pure solvents (dodecane, ethanol, cyclohexanol)[9] | |

| Long lifetime component (e.g., 35 ns) | In gel phase DPPC at 25°C[6] |

Experimental Protocols

Detailed methodologies for the application of this compound in key experimental assays are provided below.

Lipid Peroxidation Assay in Cultured Cells

This protocol details the steps for measuring lipid peroxidation in cultured cells using this compound. The assay is based on the principle that oxidative stress will lead to the degradation of the probe and a corresponding decrease in its fluorescence.

Materials:

-

This compound stock solution (e.g., 3 mM in deoxygenated ethanol)[4]

-

Cultured cells

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Essentially fatty acid-free bovine serum albumin (BSA)

-

Oxidizing agent (e.g., Fe²⁺-EDTA, tert-butyl hydroperoxide)

-

Fluorescence plate reader or fluorometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency in appropriate multi-well plates.

-

-

Probe Loading (Esterification Method):

-

Prepare a working solution of this compound by injecting the ethanolic stock into cell culture media containing 0.1% fatty acid-free BSA to a final concentration of 20 µM.

-

Remove the existing cell culture medium and wash the cells with PBS.

-

Add the this compound-containing medium to the cells.

-

Incubate for 90 minutes at 37°C to allow for esterification of the probe into cellular lipids.

-

Wash the cells with media containing BSA to remove unincorporated this compound.

-

-

Induction of Lipid Peroxidation:

-

Replace the washing medium with fresh medium or a suitable buffer.

-

Add the chosen oxidizing agent to induce lipid peroxidation. A dose-response curve for the oxidant is recommended.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at appropriate time intervals using a fluorescence plate reader or fluorometer.

-

Excitation Wavelength: ~320 nm

-

Emission Wavelength: ~420 nm

-

A decrease in fluorescence intensity over time indicates lipid peroxidation.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The rate of fluorescence decay is proportional to the rate of lipid peroxidation.

-

Membrane Fluidity Measurement

This protocol outlines the use of this compound to assess membrane fluidity by measuring its fluorescence anisotropy. Changes in membrane fluidity will affect the rotational diffusion of the probe, which is reflected in the anisotropy value.

Materials:

-

This compound stock solution

-

Liposomes or cell suspension

-

Thermostatically controlled fluorometer with polarization filters

Procedure:

-

Sample Preparation:

-

Incorporate this compound into liposomes or cell membranes as described in the lipid peroxidation assay (intercalation is often sufficient for fluidity measurements).

-

-

Fluorescence Anisotropy Measurement:

-

Place the sample in a thermostatically controlled cuvette in the fluorometer.

-